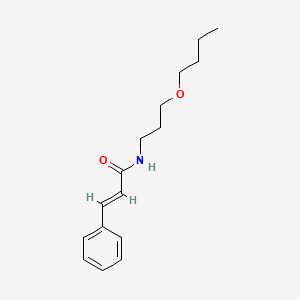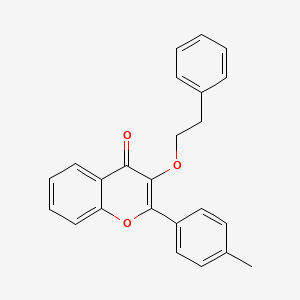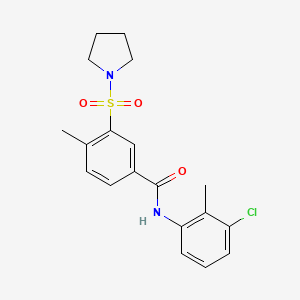![molecular formula C16H19F3N2O3 B4852672 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione
説明
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and viral infections.
作用機序
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibits this compound by binding to the enzyme's active site. This compound is involved in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation and survival. By inhibiting this compound, this compound blocks pyrimidine synthesis and induces cell death in rapidly dividing cells, such as cancer cells and activated immune cells.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, this compound has been shown to have several biochemical and physiological effects. This compound inhibition leads to a decrease in intracellular uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels, which can affect RNA synthesis and protein translation. This compound inhibition also leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and DNA damage. Additionally, this compound inhibition has been shown to modulate immune cell function, leading to immunosuppression.
実験室実験の利点と制限
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has several advantages for lab experiments. It is a potent inhibitor of this compound, with an IC50 value in the nanomolar range. It has also been shown to have high selectivity for this compound, with minimal off-target effects. However, this compound has some limitations for lab experiments. It is a relatively large molecule, with a molecular weight of 407.4 g/mol, which can limit its bioavailability and cell permeability. Additionally, this compound inhibition can affect multiple cellular processes, making it difficult to attribute specific effects to this compound alone.
将来の方向性
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has several potential future directions for research. One area of interest is the development of combination therapies that target multiple pathways in cancer and autoimmune disorders. This compound inhibition has been shown to synergize with other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective this compound inhibitors. Structure-activity relationship studies could identify key structural features of this compound that contribute to its activity and selectivity. Finally, further studies are needed to understand the long-term effects of this compound inhibition on immune function and pyrimidine metabolism.
科学的研究の応用
5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. This compound inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been demonstrated to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound inhibition has been shown to have antiviral effects against RNA viruses, including Zika virus and hepatitis C virus.
特性
IUPAC Name |
5,5-dimethyl-3-[4-[3-(trifluoromethyl)phenoxy]butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2)13(22)21(14(23)20-15)8-3-4-9-24-12-7-5-6-11(10-12)16(17,18)19/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCAQNWUBTJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)

![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)
![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)

![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)
